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molecular formula C9H9ClN2O B8612025 4-chloro-5-(3,6-dihydro-2H-pyran-4-yl)pyrimidine

4-chloro-5-(3,6-dihydro-2H-pyran-4-yl)pyrimidine

Cat. No. B8612025
M. Wt: 196.63 g/mol
InChI Key: RCPAGYNYGURTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759532B2

Procedure details

To a 150 mL sealable flask was added potassium phosphate (4.21 g, 19.83 mmol), dppf (0.264 g, 0.476 mmol), diacetoxypalladium (0.053 g, 0.238 mmol), 4-chloro-5-iodopyrimidine (1.907 g, 7.93 mmol), and 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.75 g, 8.33 mmol) as a solution in DME (45.3 mL)/water (7.56 mL). The vessel was sealed and heated to 80° C. for 20 h. The reaction mixture was cooled to room temperature and diluted with water before extracting with ethyl acetate. The combined organics were dried over sodium sulfate, filtered, and concentrated under reduced pressure to a dark brown oil that was used without purification. MS (ESI, pos. ion) m/z: 176.2 (M+1).
Name
potassium phosphate
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
1.907 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
45.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.264 g
Type
catalyst
Reaction Step One
Quantity
0.053 g
Type
catalyst
Reaction Step One
Name
Quantity
7.56 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].[Cl:9][C:10]1[C:15](I)=[CH:14][N:13]=[CH:12][N:11]=1.[O:17]1[CH2:22][CH:21]=[C:20](B2OC(C)(C)C(C)(C)O2)[CH2:19][CH2:18]1>COCCOC.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C(O[Pd]OC(=O)C)(=O)C>[Cl:9][C:10]1[C:15]([C:20]2[CH2:21][CH2:22][O:17][CH2:18][CH:19]=2)=[CH:14][N:13]=[CH:12][N:11]=1 |f:0.1.2.3,8.9.10|

Inputs

Step One
Name
potassium phosphate
Quantity
4.21 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1.907 g
Type
reactant
Smiles
ClC1=NC=NC=C1I
Name
Quantity
1.75 g
Type
reactant
Smiles
O1CCC(=CC1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
45.3 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0.264 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Name
Quantity
0.053 g
Type
catalyst
Smiles
C(C)(=O)O[Pd]OC(C)=O
Name
Quantity
7.56 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
before extracting with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a dark brown oil that
CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC=C1C=1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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